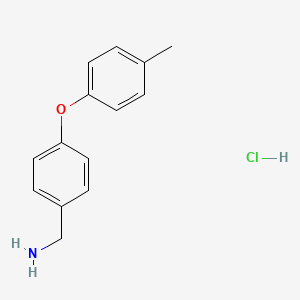

4-(4-Methylphenoxy)benzylamine hydrochloride

Description

BenchChem offers high-quality 4-(4-Methylphenoxy)benzylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylphenoxy)benzylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-methylphenoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14;/h2-9H,10,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSIBOVVDDDETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590035 | |

| Record name | 1-[4-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262862-66-8 | |

| Record name | 1-[4-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Methylphenoxy)benzylamine Hydrochloride

This guide provides a comprehensive technical overview of 4-(4-Methylphenoxy)benzylamine hydrochloride (CAS No. 262862-66-8), a versatile chemical intermediate with significant applications in pharmaceutical and agricultural research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, potential biological activities, and analytical characterization, underpinned by field-proven insights and authoritative references.

Core Molecular Identity and Physicochemical Profile

4-(4-Methylphenoxy)benzylamine hydrochloride is a benzylamine derivative distinguished by a 4-methylphenoxy substituent on the phenyl ring.[1] The compound is typically supplied as a hydrochloride salt, a strategic chemical modification that enhances its stability and solubility in aqueous solutions and polar solvents, facilitating its use in a variety of experimental settings.[1]

Its fundamental properties are summarized below:

| Property | Value | Source(s) |

| CAS Number | 262862-66-8 | [2] |

| Molecular Formula | C₁₄H₁₆ClNO | [1][2] |

| Molecular Weight | 249.74 g/mol | [1][2] |

| IUPAC Name | [4-(4-methylphenoxy)phenyl]methanamine;hydrochloride | [2] |

| Synonyms | 4-(p-Tolyloxy)benzylamine HCl | [2] |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in water, moderate solubility in ethanol and DMSO | [1][3] |

| Storage | Stable at 2–8°C, sealed in a dry environment | [1][4] |

Strategic Synthesis Pathway

The synthesis of 4-(4-Methylphenoxy)benzylamine hydrochloride is most efficiently achieved through a two-step process, commencing with the formation of a nitrile intermediate, followed by its catalytic reduction to the primary amine and subsequent conversion to the hydrochloride salt. This pathway is favored for its high yield and purity on an industrial scale.[5]

Step 1: Synthesis of 4-(4-Methylphenoxy)benzonitrile

The foundational intermediate, 4-(4-Methylphenoxy)benzonitrile, is synthesized via a nucleophilic aromatic substitution reaction. This involves the coupling of p-cresol with a p-halobenzonitrile, typically p-chlorobenzonitrile or p-fluorobenzonitrile.[5][6] The use of sodium hydride as a base in a solvent like dimethylformamide (DMF) is particularly effective, as it ensures an anhydrous reaction system, simplifying the process by eliminating the need for a separate dehydration step and leading to yields exceeding 90%.[6]

Causality of Experimental Choices:

-

Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group of p-cresol, creating a potent phenoxide nucleophile. This is superior to bases like potassium hydroxide (KOH), which introduce water and necessitate its removal, complicating the procedure and potentially lowering the yield.[6]

-

Solvent: DMF is an ideal polar aprotic solvent for this type of reaction. It effectively solvates the cations (Na⁺) while leaving the phenoxide anion relatively "bare" and highly reactive, thus accelerating the rate of the SₙAr reaction.

Step 2: Catalytic Reduction to 4-(4-Methylphenoxy)benzylamine

The pivotal step is the reduction of the benzonitrile intermediate to the target benzylamine. Catalytic hydrogenation is the method of choice, offering high selectivity and efficiency.[5][7]

Detailed Experimental Protocol (Adapted from JPH08291116A[5]):

-

Reaction Setup: To a solution of 209 g of 4-(4-Methylphenoxy)benzonitrile in 1.5 L of ethyl alcohol, add 375 g of a 28% aqueous ammonia solution.

-

Catalyst Addition: Under a nitrogen atmosphere, carefully add 200 g of Raney Nickel catalyst to the mixture. The presence of ammonia is crucial as it helps to suppress the formation of secondary amine byproducts.

-

Hydrogenation: The reaction mixture is subjected to hydrogenation at room temperature for 10 hours.

-

Workup: Post-reaction, the nickel catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The precipitated crystals of 4-(4-Methylphenoxy)benzylamine are washed with n-hexane and dried to yield the pure product (202 g obtained in the cited example).[5]

-

Salt Formation: To generate the hydrochloride salt, the purified amine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid. The resulting precipitate is collected by filtration and dried.

Applications in Research and Development

This compound is not an end-product but a crucial building block, primarily valued in two domains:

-

Pharmaceutical Research: It serves as a key intermediate in the synthesis of bioactive molecules, particularly those being investigated for neurological disorders and cancer.[8] The benzylamine scaffold is a well-established pharmacophore, and the 4-methylphenoxy group allows for specific interactions with biological targets, potentially influencing efficacy and selectivity.[8]

-

Agrochemical Synthesis: The compound is a direct precursor to the insecticide and acaricide Tolfenpyrad.[6] This underscores its industrial relevance and the robustness of its synthetic route.

Postulated Biological Activity and Mechanism of Action

While specific biological data for 4-(4-Methylphenoxy)benzylamine hydrochloride is not extensively published, its structural motifs allow for informed hypotheses based on extensive research into related compounds. The benzylamine core is known to interact with various components of the central nervous system.

Potential Mechanisms of Action:

-

Neurotransmitter Transporter Inhibition: Benzylamine derivatives have been shown to inhibit the reuptake of catecholamines like norepinephrine and dopamine.[9] By blocking transporters such as the norepinephrine transporter (NET) and the serotonin transporter (SERT), these compounds can increase the synaptic concentration of neurotransmitters, a mechanism central to the action of many antidepressant and anxiolytic drugs.[10]

-

Receptor Modulation: The phenoxybenzylamine structure is related to known adrenergic receptor antagonists like phenoxybenzamine, which non-selectively and irreversibly blocks α-adrenoceptors.[11][12] While the subject compound lacks the reactive β-chloroethylamine moiety of phenoxybenzamine, the core structure suggests a potential affinity for adrenergic or other neurotransmitter receptors (e.g., serotonin, dopamine).[1]

-

Enzyme Inhibition: Some sources suggest that the compound may act as an inhibitor of certain amine oxidases, such as monoamine oxidase (MAO).[1] MAO enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO-A or MAO-B is a validated strategy for treating depression and Parkinson's disease.[13]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of 4-(4-Methylphenoxy)benzylamine hydrochloride is critical for its application. A combination of spectroscopic and chromatographic techniques forms the basis of a self-validating analytical system.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum for the free amine base shows characteristic signals: a singlet for the methyl protons (~2.3 ppm), a singlet for the benzylic methylene protons (~3.8 ppm), and distinct doublets in the aromatic region for the protons on both phenyl rings.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to validate the exact molecular weight and elemental composition.[1]

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC with UV detection.[1] While a specific monograph for this compound is not publicly available, a general method for benzylamine hydrochlorides can be adapted and validated.

Representative HPLC Protocol:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[14]

-

Mobile Phase: A buffered aqueous solution (e.g., sodium perchlorate adjusted to pH 3 with perchloric acid) and an organic modifier like acetonitrile.[14]

-

Flow Rate: 1.0 mL/min.[14]

-

Justification: This setup provides excellent separation for aromatic amines. The C18 stationary phase retains the compound based on its hydrophobicity, while the acidic mobile phase ensures the amine is protonated, leading to sharp, well-defined peaks.

Safety, Handling, and Storage

As a laboratory chemical, 4-(4-Methylphenoxy)benzylamine hydrochloride requires careful handling.

-

Hazards: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[4][15]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[15] Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of dust.[15]

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place (2-8°C is recommended) to maintain its integrity.[1]

References

- Process for producing 4-(4-alkylphenoxy) benzylamines. JPH08291116A.

- Preparation method for 4-(4-methylphenoxy)cyanobenzene. CN102863356A.

-

Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel. CN112478526A. Patsnap Eureka. [Link]

-

4-(4-methylphenoxy)benzylamine hcl. ChemBK. [Link]

-

1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). PubChem, National Center for Biotechnology Information. [Link]

-

Miller, D. D., et al. (1979). Inhibition of uptake of catecholamines by benzylamine derivatives. Journal of Medicinal Chemistry, 22(12), 1483-1487. PubMed. [Link]

-

Melchiorre, C., et al. (1993). Structure-activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. Journal of Medicinal Chemistry, 36(24), 3734-3740. PubMed. [Link]

-

Yoham, A. L., & Casadesus, D. (2023). Phenoxybenzamine. In StatPearls [Internet]. StatPearls Publishing. NCBI Bookshelf. [Link]

-

Benzylamine. Wikipedia. [Link]

-

Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]

-

Nguyen, P. H., et al. (2014). Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity. ACS Chemical Neuroscience, 5(10), 946-957. PubMed. [Link]

-

Hrechukh, H., et al. (2020). Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. ResearchGate. [Link]

-

Onai, T., et al. (1997). Dopamine D3 and D4 receptor antagonists: synthesis and structure-activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 40(18), 2895-2902. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1) | C14H16ClNO | CID 17749862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8 [sigmaaldrich.com]

- 5. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]

- 6. CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene - Google Patents [patents.google.com]

- 7. Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel - Eureka | Patsnap [eureka.patsnap.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 11. Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Benzylamine - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 4-(4-Methylphenoxy)benzylamine hydrochloride

An In-depth Technical Guide to the Biological Activity of 4-(4-Methylphenoxy)benzylamine Hydrochloride

Authored by a Senior Application Scientist

Subject: Comprehensive Analysis and Investigational Protocols for 4-(4-Methylphenoxy)benzylamine hydrochloride (CAS: 262862-66-8)

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methylphenoxy)benzylamine hydrochloride, a versatile benzylamine derivative. While its primary and well-documented role is a critical intermediate in the synthesis of the insecticide Tolfenpyrad, its chemical structure suggests potential for broader biological activities.[1] This document synthesizes the available information on its physicochemical properties, established applications, and explores its putative roles in neuropharmacology and oncology based on structural-activity relationships with known bioactive molecules.[1][2] In the absence of extensive direct research on its intrinsic biological effects, this guide presents detailed, field-proven experimental protocols to rigorously evaluate its potential as a modulator of serotonergic pathways and as a cytotoxic agent against cancer cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped therapeutic potential of this compound.

Introduction and Physicochemical Profile

4-(4-Methylphenoxy)benzylamine hydrochloride is a chemical compound characterized by a benzylamine core functionalized with a 4-methylphenoxy group.[2] The hydrochloride salt form enhances its aqueous solubility, making it amenable to use in biological assays.[2] Its primary application to date has been in the agrochemical industry as a precursor for the pyrazole insecticide, Tolfenpyrad.[3][4] However, the presence of the phenoxybenzylamine scaffold, a common motif in pharmacologically active agents, warrants a deeper investigation into its own biological properties.[1]

Table 1: Physicochemical Properties of 4-(4-Methylphenoxy)benzylamine Hydrochloride

| Property | Value | Source |

| CAS Number | 262862-66-8 | [5][6] |

| Molecular Formula | C₁₄H₁₅NO·HCl | [2][6] |

| Molecular Weight | 249.74 g/mol | [2][5][6] |

| Appearance | White crystalline solid | [7] |

| Solubility | Soluble in water, ethanol, and DMSO | [2][7] |

| Storage Conditions | 2–8°C | [2] |

| Primary Use | Research and organic synthesis intermediate | [1][2] |

Established Application: Intermediate in Tolfenpyrad Synthesis

The most significant and commercially relevant application of 4-(4-Methylphenoxy)benzylamine hydrochloride is as a key building block in the manufacturing of Tolfenpyrad.[4] Tolfenpyrad is a broad-spectrum insecticide and acaricide that functions by inhibiting the mitochondrial electron transport chain at complex I, thereby disrupting cellular respiration in target pests.[8][9][10]

The synthesis involves a coupling reaction between 4-(4-Methylphenoxy)benzylamine and a pyrazole carboxylic acid derivative.[4] The structural integrity and high purity of the benzylamine precursor are critical for the efficacy and safety profile of the final agrochemical product.

Figure 1: Simplified synthesis pathway of Tolfenpyrad.

Putative Biological Activity: A Rationale for Investigation

The chemical architecture of 4-(4-Methylphenoxy)benzylamine hydrochloride suggests potential interactions with biological systems beyond its role as a synthetic intermediate. The benzylamine moiety is a well-known pharmacophore that can interact with various receptors and enzymes, particularly within the central nervous system.

Potential in Neuropharmacology: Targeting the Serotonergic System

Several sources suggest that this compound may modulate neurotransmitter systems, with a particular focus on serotonin (5-HT) receptors.[2] The serotonergic system is implicated in a wide range of physiological and pathological processes, including mood, anxiety, and cognition.[11] Molecules with a benzylamine scaffold have been shown to interact with serotonin receptors and transporters.

Hypothesized Mechanism of Action: 4-(4-Methylphenoxy)benzylamine hydrochloride could act as a ligand for various serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A) or as an inhibitor of monoamine oxidases (MAO), enzymes responsible for the degradation of serotonin.[2]

Potential in Oncology: Cytotoxic Effects

The compound has also been highlighted as a candidate for investigation in cancer treatment.[1] The phenoxy-ether linkage is present in a number of compounds with demonstrated anti-proliferative and cytotoxic activities. For instance, derivatives of 4-phenoxybenzoic acid have been shown to induce apoptosis in breast cancer cell lines.[12]

Hypothesized Mechanism of Action: The compound could potentially induce cell cycle arrest and/or apoptosis in cancer cells through modulation of key signaling pathways. Its lipophilic nature may allow for penetration of the cell membrane to interact with intracellular targets.

Experimental Protocols for Biological Characterization

To validate the hypothesized biological activities, a series of structured, in vitro experiments are proposed. These protocols are designed to be self-validating and provide a clear, quantitative assessment of the compound's effects.

Workflow for Investigating Neuropharmacological Activity

Figure 2: Experimental workflow for neuropharmacological screening.

Protocol 4.1.1: Serotonin Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of 4-(4-Methylphenoxy)benzylamine hydrochloride for a panel of human serotonin receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C).

-

Methodology: Radioligand binding assay.

-

Preparation of Membranes: Utilize commercially available cell membranes expressing the specific human serotonin receptor subtypes.

-

Assay Buffer: Prepare appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with specific ions as required for each receptor subtype).

-

Compound Dilution: Prepare a serial dilution of 4-(4-Methylphenoxy)benzylamine hydrochloride (e.g., from 100 µM to 0.1 nM) in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A), and the test compound at various concentrations. For non-specific binding, use a high concentration of a known unlabeled ligand.

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding for each concentration of the test compound. Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol 4.1.2: Monoamine Oxidase (MAO) Inhibition Assay

-

Objective: To determine the inhibitory potency (IC₅₀) of the compound against human MAO-A and MAO-B isoforms.

-

Methodology: Fluorometric assay.

-

Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

-

Substrate: Utilize a non-fluorescent MAO substrate that is converted into a highly fluorescent product (e.g., Amplex® Red reagent).

-

Assay Buffer: Prepare a suitable reaction buffer (e.g., phosphate buffer, pH 7.4).

-

Compound Dilution: Prepare a serial dilution of the test compound.

-

Assay Procedure: In a 96-well plate, pre-incubate the MAO enzyme with the test compound for a specified time. Initiate the reaction by adding the substrate and horseradish peroxidase.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., Ex/Em = 530/590 nm).

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Workflow for Investigating Anti-Cancer Activity

Figure 3: Experimental workflow for oncology screening.

Protocol 4.2.1: Cell Viability Assay

-

Objective: To determine the cytotoxic effect of the compound on a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[13]

-

Methodology: MTT or XTT assay.

-

Cell Culture: Culture the selected cancer cell lines in their respective recommended media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 4-(4-Methylphenoxy)benzylamine hydrochloride (e.g., from 100 µM to 0.1 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.

-

Conclusion and Future Directions

4-(4-Methylphenoxy)benzylamine hydrochloride is a compound with a well-established role in industrial synthesis.[7][14] Its intrinsic biological activities, however, remain largely unexplored. The structural motifs present in the molecule provide a strong rationale for investigating its potential in neuropharmacology and oncology.[1][2] The detailed experimental protocols outlined in this guide offer a clear and robust framework for elucidating these potential activities. Successful outcomes from these in vitro studies would justify advancing the compound to more complex cellular and in vivo models to fully characterize its therapeutic potential.

References

-

Benchchem. 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8.

-

Chem-Impex. 4-(4-Methylphenoxy)benzylamine hydrochloride.

-

Google Patents. JPH08291116A - Process for producing 4-(4-alkylphenoxy) benzylamines.

-

ChemBK. 4-(4-methylphenoxy)benzylamine hcl.

-

PubChem. 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1).

-

Google Patents. CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway: Leveraging 4-(4-Methylphenoxy)benzylamine Hydrochloride for Insecticide Production.

-

Pytliak, M., & Vargov, V. SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS.

-

NIH Bookshelf. Serotonin Receptors - Basic Neurochemistry.

-

Santa Cruz Biotechnology. 4-(4-Methylphenoxy)benzylamine hydrochloride | CAS 262862-66-8.

-

World Health Organization. TOLFENPYRAD.

-

Advance Pesticides. Tol R (Tolfenpyrad 15 % EC) Insecticides.

-

Kulikova, E. A., et al. Key Enzymes of Serotonergic System Tryptophan Hydroxylase 2 and Monoamine Oxidase A in the Brain of Rats Selectively Bred For Reaction Toward Humans: Effects of Benzopentathiepin TC-2153.

-

Journal of King Saud University - Science. In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative.

-

Knowledge. Tolfenpyrad: a new type of effective product for piercing and sucking pests.

-

Patsnap Eureka. Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel.

-

YouTube. Comprehensive Overview of Tolfenpyrad: An Effective Insecticide and Acaricide.

-

PubMed. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8 | Benchchem [benchchem.com]

- 3. CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene - Google Patents [patents.google.com]

- 4. nichino-europe.com [nichino-europe.com]

- 5. 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1) | C14H16ClNO | CID 17749862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. apps.who.int [apps.who.int]

- 9. Tol R (Tolfenpyrad 15 % EC) Insecticides | Advance Pesticides [advancepesticides.com]

- 10. Tolfenpyrad: a new type of effective product for piercing and sucking pests - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 11. biomed.cas.cz [biomed.cas.cz]

- 12. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 14. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]

solubility of 4-(4-Methylphenoxy)benzylamine hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(4-Methylphenoxy)benzylamine Hydrochloride in Organic Solvents

Foreword

In the landscape of pharmaceutical development and complex organic synthesis, the precise understanding of a compound's physicochemical properties is not merely academic—it is the bedrock of process efficiency, formulation success, and ultimately, therapeutic efficacy. 4-(4-Methylphenoxy)benzylamine hydrochloride has emerged as a valuable building block, particularly in neuropharmacology and oncology research. Its utility, however, is fundamentally governed by its behavior in solution. This guide moves beyond a simple data sheet to provide a deep, mechanistic understanding of the factors controlling the solubility of this molecule in various organic media. As Senior Application Scientists, our goal is not just to provide protocols, but to instill the scientific rationale behind them, empowering researchers to make informed decisions, troubleshoot challenges, and accelerate their development timelines.

Physicochemical Profile and Structural Analysis

4-(4-Methylphenoxy)benzylamine hydrochloride (CAS: 262862-66-8) is the hydrochloride salt of its parent amine.[1] This conversion to a salt form is a deliberate and common strategy in pharmaceutical chemistry to enhance aqueous solubility and improve stability compared to the free base.[1][2]

Table 1: Core Physicochemical Properties of 4-(4-Methylphenoxy)benzylamine hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆ClNO | [1] |

| Molecular Weight | 249.74 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [4][5] |

| Hydrogen Bond Donors | 2 (from -NH₃⁺) | [3] |

| Hydrogen Bond Acceptors | 2 (from ether oxygen and Cl⁻) | [3] |

| Topological Polar Surface Area | 35.3 Ų | [3] |

The solubility of this molecule is dictated by its dualistic structure: a highly polar, ionic "head" (the benzylammonium chloride group) and a large, non-polar, and rigid "body" (the 4-methylphenoxy benzyl ether backbone). This structure means that no single solvent is likely to be "perfect." Instead, a solvent must effectively balance interactions with these two competing regions to achieve significant dissolution.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline salt like 4-(4-Methylphenoxy)benzylamine hydrochloride is an energetic balancing act governed by two primary forces:

-

Crystal Lattice Energy: The strong electrostatic forces holding the benzylammonium cations and chloride anions together in a rigid, stable crystal lattice. This energy must be overcome for dissolution to occur.[6]

-

Solvation Energy: The energy released when solvent molecules arrange themselves around the individual ions and the non-polar regions of the solute.[6]

Solubility is achieved only when the Solvation Energy is sufficient to overcome the Crystal Lattice Energy. The nature of the organic solvent directly dictates the magnitude and type of solvation interactions.

Solvent Classes and Predicted Interactions

We can predict the solubility behavior by classifying organic solvents and analyzing their potential interactions with the solute's distinct chemical features.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl (-OH) group, making them excellent hydrogen bond donors and acceptors.

-

Cation Solvation: The alcohol's oxygen can act as a hydrogen bond acceptor for the -NH₃⁺ group, while its hydroxyl proton can interact with the chloride anion.

-

Anion Solvation: The hydroxyl proton forms strong hydrogen bonds with the Cl⁻ anion.

-

Non-Polar Solvation: The alkyl portion of the alcohol (e.g., ethyl in ethanol) can engage in weaker van der Waals interactions with the aromatic rings of the solute.

-

Expert Prediction: Moderate to good solubility is expected. The efficiency of these solvents will depend on the length of their alkyl chain; longer chains may better solvate the non-polar backbone but reduce the solvent's overall polarity.

-

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They are hydrogen bond acceptors but not donors.

-

Cation Solvation: The electronegative oxygen (in DMSO, DMF) or nitrogen (in Acetonitrile) can effectively solvate the R-NH₃⁺ cation through strong dipole-ion interactions.

-

Anion Solvation: This is the critical weakness. Lacking a hydrogen bond donor, these solvents solvate anions (Cl⁻) poorly.

-

Non-Polar Solvation: Generally effective at solvating large organic molecules.

-

Expert Prediction: Moderate solubility is possible, particularly in highly polar examples like DMSO.[1] However, the poor anion solvation is a significant energetic penalty that may limit overall solubility compared to protic solvents.

-

-

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents lack significant dipoles and cannot form hydrogen bonds.

-

Cation/Anion Solvation: Solvation of the ionic R-NH₃⁺Cl⁻ group is energetically minimal and highly unfavorable. The solvent cannot overcome the powerful crystal lattice energy.

-

Non-Polar Solvation: While these solvents can interact with the aromatic backbone, this interaction is far too weak to drive dissolution.

-

Expert Prediction: Very poor to negligible solubility. The principle of "like dissolves like" strongly predicts failure here, as the ionic character of the salt dominates.[7]

-

Caption: Workflow for Shake-Flask solubility determination.

Step-by-Step Methodology

-

Preparation: To a series of 4 mL glass vials, add an excess amount (e.g., ~10-20 mg) of 4-(4-Methylphenoxy)benzylamine hydrochloride. Rationale: This amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C ± 1 °C). Agitate for 24 hours. Rationale: This extended time allows the dissolution process to reach a true thermodynamic equilibrium.

-

Phase Separation: After 24 hours, visually confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm chemical-resistant syringe filter (e.g., PVDF or PTFE) into a clean vial. Rationale: This two-step separation process minimizes the transfer of microscopic solid particles.

-

Dilution: Perform an accurate serial dilution of the filtrate with the HPLC mobile phase to ensure the final concentration falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method against a multi-point calibration curve prepared from a known stock solution of the compound.

-

Calculation: Determine the concentration in the diluted sample from the calibration curve and multiply by the dilution factor to obtain the final solubility value in mg/mL or mol/L.

Data Collation and Interpretation

Table 2: Experimental Solubility Data Template for 4-(4-Methylphenoxy)benzylamine hydrochloride

| Solvent | Solvent Class | Dielectric Constant (ε) at 25°C | Relative Polarity | Experimental Solubility (mg/mL) at 25°C | Experimental Solubility (mol/L) at 25°C | Observations |

| Methanol | Polar Protic | 32.7 | 0.762 | Enter Data | Enter Data | |

| Ethanol | Polar Protic | 24.5 | 0.654 | Enter Data | Enter Data | |

| Isopropanol | Polar Protic | 19.9 | 0.546 | Enter Data | Enter Data | |

| Acetonitrile | Polar Aprotic | 37.5 | 0.460 | Enter Data | Enter Data | |

| DMSO | Polar Aprotic | 46.7 | 0.444 | Enter Data | Enter Data | |

| Acetone | Polar Aprotic | 20.7 | 0.355 | Enter Data | Enter Data | |

| Dichloromethane | Non-Polar | 9.1 | 0.309 | Enter Data | Enter Data | |

| Toluene | Non-Polar | 2.4 | 0.099 | Enter Data | Enter Data | |

| Hexane | Non-Polar | 1.9 | 0.009 | Enter Data | Enter Data |

Interpreting Your Results

When you populate this table, you should be able to validate the theoretical framework. Expect to see the highest solubility in polar protic solvents like methanol and ethanol. Solubility should decrease as the alkyl chain of the alcohol increases (e.g., from methanol to isopropanol). Polar aprotic solvents will likely show intermediate solubility, while non-polar solvents will show negligible values. Any deviation from this trend warrants further investigation into specific solute-solvent interactions or potential issues with the solid form (e.g., polymorphism).

Conclusion

The is a complex interplay between its ionic head and non-polar backbone. While theoretical principles provide a strong predictive framework, suggesting highest solubility in polar protic solvents, they are no substitute for rigorous experimental data. The Shake-Flask method detailed herein provides a robust, self-validating system for generating the high-quality data required for successful process development and formulation. By understanding the "why" behind the "how," researchers can confidently navigate the challenges of solubility screening and optimize the application of this important chemical intermediate.

References

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2769974, 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). PubChem. Retrieved from [Link]

-

University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

Al-Ghabeish, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). 1.6: Physical properties of organic compounds. Retrieved from [Link]

-

Singh, T., & Murthy, S. N. (2007). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. AAPS PharmSciTech. Retrieved from [Link]

-

Hrvat, K., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. ResearchGate. Retrieved from [Link]

-

Kumar, L. (2007). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

Sources

- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. adipogen.com [adipogen.com]

- 4. researchgate.net [researchgate.net]

- 5. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]

- 6. pharmtech.com [pharmtech.com]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Characterization of 4-(4-Methylphenoxy)benzylamine Hydrochloride

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the novel research compound, 4-(4-Methylphenoxy)benzylamine hydrochloride (C₁₄H₁₆ClNO). Aimed at researchers, scientists, and professionals in drug development, this document outlines the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond presenting the spectral data, this guide delves into the rationale behind the experimental methodologies and the interpretation of the resulting spectra, offering field-proven insights into the characterization of complex organic molecules. This work serves as a comprehensive reference for the analytical validation of 4-(4-Methylphenoxy)benzylamine hydrochloride.

Introduction: The Significance of Spectroscopic Characterization

4-(4-Methylphenoxy)benzylamine hydrochloride is a diaryl ether and benzylamine derivative of interest in medicinal chemistry and materials science.[1][2] Its structural complexity, featuring two aromatic rings linked by an ether bond and a benzylamine moiety, necessitates a multi-faceted analytical approach for unambiguous identification and purity assessment. Spectroscopic techniques are paramount in this endeavor, as each provides a unique fingerprint of the molecule's constitution and connectivity.

This guide will systematically explore the NMR, IR, and MS data that collectively confirm the structure of 4-(4-Methylphenoxy)benzylamine hydrochloride. We will begin with an examination of the free base, 4-(4-Methylphenoxy)benzylamine, for which experimental ¹H-NMR data is available, and then extend our analysis to the hydrochloride salt, incorporating predicted data to provide a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, allowing for the assembly of the molecular framework.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The choice of solvent and instrument parameters are critical for obtaining high-quality NMR spectra.

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ for the free base, DMSO-d₆ for the hydrochloride salt to ensure solubility and observation of exchangeable protons). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's resonances.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

The spectral width should encompass the expected chemical shift range for aromatic and aliphatic protons (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to a series of singlets for each unique carbon atom.

-

A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

The spectral width should cover the range for both aromatic and aliphatic carbons (typically 0-200 ppm).

-

Diagram of the NMR Workflow:

Caption: Workflow for NMR spectroscopic analysis.

¹H-NMR Spectral Data and Interpretation

2.2.1. 4-(4-Methylphenoxy)benzylamine (Free Base)

Experimental ¹H-NMR data for the free base in CDCl₃ has been reported in the literature.[3]

Table 1: Experimental ¹H-NMR Data for 4-(4-Methylphenoxy)benzylamine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25 | d, J=9Hz | 2H | H-a |

| 7.13 | d, J=9Hz | 2H | H-d |

| 6.93 | d, J=6Hz | 2H | H-b |

| 6.91 | d, J=6Hz | 2H | H-c |

| 3.84 | s | 2H | H-f (CH₂-NH₂) |

| 2.33 | s | 3H | H-e (Ar-CH₃) |

| Not reported | s (broad) | 2H | -NH₂ |

Note: The amine protons were not reported in the cited patent but are expected to appear as a broad singlet.

Interpretation:

The ¹H-NMR spectrum of the free base provides clear evidence for the proposed structure. The aromatic region displays four doublets, consistent with two para-substituted benzene rings. The integration of each doublet to 2H confirms this assignment. The upfield aromatic signals (δ 6.91 and 6.93 ppm) are assigned to the protons on the electron-rich methylphenoxy ring, while the downfield signals (δ 7.13 and 7.25 ppm) correspond to the protons on the benzylamine ring. The singlet at δ 3.84 ppm, integrating to 2H, is characteristic of the benzylic methylene protons adjacent to the amine group. The singlet at δ 2.33 ppm, integrating to 3H, confirms the presence of the methyl group on the phenoxy ring. The amine protons are expected to be a broad singlet due to quadrupole broadening and exchange with trace amounts of water; their chemical shift can vary depending on concentration and solvent.[4]

2.2.2. 4-(4-Methylphenoxy)benzylamine Hydrochloride (Predicted)

Upon formation of the hydrochloride salt, the chemical shifts of the protons near the newly formed ammonium center are expected to shift downfield due to the deshielding effect of the positive charge.

Table 2: Predicted ¹H-NMR Data for 4-(4-Methylphenoxy)benzylamine Hydrochloride

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Shift Change |

| ~8.5-9.0 | s (broad) | 3H | -NH₃⁺ | Significant downfield shift due to protonation. |

| ~7.4-7.6 | d | 2H | H-a | Moderate downfield shift due to proximity to -NH₃⁺. |

| ~7.2-7.3 | d | 2H | H-d | Minimal change, distant from the ammonium group. |

| ~7.0-7.1 | d | 2H | H-b | Minimal change, distant from the ammonium group. |

| ~6.9-7.0 | d | 2H | H-c | Minimal change, distant from the ammonium group. |

| ~4.0-4.2 | s | 2H | H-f (CH₂-NH₃⁺) | Significant downfield shift due to proximity to -NH₃⁺. |

| ~2.3-2.4 | s | 3H | H-e (Ar-CH₃) | Minimal change, distant from the ammonium group. |

Interpretation of the Hydrochloride Salt Spectrum:

The most significant change in the ¹H-NMR spectrum upon salt formation is the downfield shift of the protons on the benzylamine moiety. The benzylic protons (H-f) and the adjacent aromatic protons (H-a) are expected to be deshielded. The amine protons will now appear as a broad singlet corresponding to the -NH₃⁺ group, significantly shifted downfield. The protons on the methylphenoxy ring are expected to be largely unaffected.

¹³C-NMR Spectral Data and Interpretation (Predicted)

¹³C-NMR spectroscopy provides information on the carbon framework of the molecule.

Table 3: Predicted ¹³C-NMR Data for 4-(4-Methylphenoxy)benzylamine Hydrochloride

| Chemical Shift (δ, ppm) | Assignment |

| ~157-159 | C-g |

| ~152-154 | C-j |

| ~135-137 | C-i |

| ~131-133 | C-l |

| ~130-132 | C-d |

| ~129-131 | C-a |

| ~120-122 | C-c |

| ~118-120 | C-b |

| ~43-45 | C-f (CH₂-NH₃⁺) |

| ~20-22 | C-e (Ar-CH₃) |

Interpretation:

The predicted ¹³C-NMR spectrum is consistent with the proposed structure. The downfield signals in the aromatic region are attributed to the quaternary carbons bonded to oxygen (C-g and C-j). The remaining aromatic carbons appear in the typical range of δ 118-137 ppm. The benzylic carbon (C-f) is expected around δ 43-45 ppm, and the methyl carbon (C-e) at the most upfield position, around δ 20-22 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: Acquiring an IR Spectrum

Protocol for FTIR Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first. Then, the sample spectrum is recorded. The final spectrum is typically an average of 16-32 scans to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Diagram of the IR Spectroscopy Workflow:

Caption: Workflow for IR spectroscopic analysis.

Predicted IR Spectral Data and Interpretation

Table 4: Predicted IR Absorption Bands for 4-(4-Methylphenoxy)benzylamine Hydrochloride

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200-2800 (broad) | N-H stretch | Ammonium (-NH₃⁺) |

| ~3100-3000 | C-H stretch (aromatic) | Aromatic C-H |

| ~2950-2850 | C-H stretch (aliphatic) | Methylene and Methyl |

| ~1610, 1500, 1450 | C=C stretch (in-ring) | Aromatic C=C |

| ~1600-1500 | N-H bend (asymmetric and symmetric) | Ammonium (-NH₃⁺) |

| ~1240 | C-O-C stretch (asymmetric) | Diaryl ether |

| ~830 | C-H out-of-plane bend (para-disubstituted) | Aromatic C-H |

Interpretation:

The IR spectrum of 4-(4-Methylphenoxy)benzylamine hydrochloride is expected to be dominated by a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium salt.[5] This broadness is due to extensive hydrogen bonding. The aromatic C-H stretches will appear as weaker bands around 3100-3000 cm⁻¹. The aliphatic C-H stretches of the methylene and methyl groups are expected in the 2950-2850 cm⁻¹ range. The presence of the two aromatic rings is confirmed by the C=C stretching vibrations in the 1610-1450 cm⁻¹ region. The characteristic asymmetric C-O-C stretch of the diaryl ether is anticipated around 1240 cm⁻¹. A strong band around 830 cm⁻¹ would be indicative of the para-disubstitution pattern on the benzene rings. The N-H bending vibrations of the ammonium group are expected in the 1600-1500 cm⁻¹ range.[5]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural information.

Experimental Protocol: Acquiring a Mass Spectrum

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is ideal for polar and ionic compounds, minimizing fragmentation and preserving the molecular ion.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to detect the protonated molecule [M+H]⁺. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass analyzer can be used to obtain a highly accurate mass measurement, which can be used to determine the elemental composition.

Diagram of the MS Workflow:

Caption: Workflow for mass spectrometric analysis.

Predicted Mass Spectrum and Interpretation

For 4-(4-Methylphenoxy)benzylamine hydrochloride, the free base has a molecular weight of 213.28 g/mol . In positive mode ESI-MS, the protonated molecule [M+H]⁺ is expected.

Table 5: Predicted m/z Values in the Mass Spectrum

| m/z (amu) | Ion |

| 214.12 | [M+H]⁺ (protonated molecule) |

| 197.10 | [M+H - NH₃]⁺ |

| 107.08 | [C₇H₉N]⁺ or [C₇H₇]⁺ |

Interpretation:

The mass spectrum should show a prominent peak at m/z 214.12, corresponding to the protonated free base, [C₁₄H₁₅NO + H]⁺. This confirms the molecular weight of the free base. Further fragmentation (MS/MS) could be induced to provide more structural information. A likely fragmentation pathway would involve the loss of ammonia (NH₃), resulting in a fragment at m/z 197.10. Another common fragmentation for benzylamines is the cleavage of the C-C bond alpha to the nitrogen, which could lead to fragments such as the tropylium ion at m/z 91 or a benzylamine fragment at m/z 107.

Conclusion: A Validated Spectroscopic Profile

The comprehensive analysis of the ¹H-NMR, ¹³C-NMR, IR, and MS data provides a robust and self-validating spectroscopic profile for 4-(4-Methylphenoxy)benzylamine hydrochloride. The experimental ¹H-NMR of the free base, coupled with predicted data for the hydrochloride salt and other spectroscopic techniques, offers a high degree of confidence in the structural assignment. This technical guide serves as a foundational reference for researchers working with this compound, ensuring its accurate identification and quality control in future studies.

References

- Process for producing 4-(4-alkylphenoxy) benzylamines.

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

PubChem. (n.d.). 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8 | Benchchem [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1) | C14H16ClNO | CID 17749862 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking New Research Avenues: A Technical Guide to the Potential of 4-(4-Methylphenoxy)benzylamine hydrochloride

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the identification of versatile chemical scaffolds that can be tailored for various therapeutic targets is of paramount importance. 4-(4-Methylphenoxy)benzylamine hydrochloride, a diphenyl ether derivative, represents one such promising entity. While primarily documented as a key intermediate in the synthesis of the METI acaricide/insecticide Tolfenpyrad, its structural motifs—the benzylamine and methylphenoxy groups—are prevalent in a wide array of bioactive molecules, suggesting a broader potential in drug discovery and chemical biology.[1] This technical guide will delve into the prospective research applications of this compound, moving beyond its established role in agrochemical synthesis to explore its latent utility for researchers, scientists, and drug development professionals in neuropharmacology and oncology. The central hypothesis of this guide is that, based on its structural relationship to known mitochondrial inhibitors, 4-(4-Methylphenoxy)benzylamine hydrochloride and its derivatives are prime candidates for investigation as modulators of cellular energy metabolism, a critical pathway in both neurodegenerative diseases and cancer.

Core Chemical and Physical Properties

A foundational understanding of a compound's properties is critical for its application in research. The key characteristics of 4-(4-Methylphenoxy)benzylamine hydrochloride are summarized below.

| Property | Value | Reference |

| CAS Number | 262862-66-8 | [2] |

| Molecular Formula | C₁₄H₁₅NO·HCl | [2] |

| Molecular Weight | 249.74 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in water and organic solvents | [3] |

| Storage | Store at room temperature, keep dry and cool |

Hypothesized Mechanism of Action: A Link to Mitochondrial Function

The most compelling lead for the potential biological activity of 4-(4-Methylphenoxy)benzylamine hydrochloride in a therapeutic context comes from its use as a precursor for Tolfenpyrad. Tolfenpyrad is a known inhibitor of the mitochondrial electron transport chain (MET) at Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts cellular respiration and leads to a cascade of downstream effects, including ATP depletion and the generation of reactive oxygen species (ROS).

Mitochondrial dysfunction is a well-established hallmark of a multitude of human pathologies. In the context of cancer, many tumor cells exhibit a reliance on altered metabolic pathways, a phenomenon known as the Warburg effect.[4] Targeting mitochondrial function, therefore, presents a promising strategy for cancer therapy.[5][6] Similarly, in neurodegenerative diseases, impaired mitochondrial function and the resultant oxidative stress are key contributors to neuronal cell death.

Given that 4-(4-Methylphenoxy)benzylamine forms the core benzylamine portion of Tolfenpyrad, it is plausible that this compound, and its subsequent derivatives, could retain an affinity for and modulate the activity of mitochondrial Complex I. This hypothesis forms the basis for the proposed research applications outlined in this guide.

Potential Research Application I: Oncology - Targeting Cancer Metabolism

The metabolic plasticity of cancer cells provides a therapeutic window for compounds that can disrupt their energy production. The hypothesized action of 4-(4-Methylphenoxy)benzylamine hydrochloride as a mitochondrial Complex I inhibitor makes it an intriguing candidate for anticancer research. Inhibition of Complex I can lead to a bioenergetic crisis in cancer cells and induce apoptosis.

Experimental Workflow for Oncological Screening

The following workflow outlines a systematic approach to evaluating the anticancer potential of 4-(4-Methylphenoxy)benzylamine hydrochloride.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of 4-(4-Methylphenoxy)benzylamine hydrochloride on a panel of cancer cell lines.

-

Materials:

-

4-(4-Methylphenoxy)benzylamine hydrochloride

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a stock solution of 4-(4-Methylphenoxy)benzylamine hydrochloride in an appropriate solvent (e.g., DMSO) and create a series of dilutions in complete medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

2. Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay directly measures the effect of the compound on mitochondrial function.

-

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

4-(4-Methylphenoxy)benzylamine hydrochloride

-

Oligomycin, FCCP, Rotenone/Antimycin A

-

Cells of interest

-

-

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

-

Prepare a stock solution of the compound and the mitochondrial stress test reagents.

-

The day of the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose.

-

Place the plate in a non-CO2 incubator for 1 hour prior to the assay.

-

Load the sensor cartridge with the compound and the mitochondrial stress test reagents (oligomycin, FCCP, and rotenone/antimycin A).

-

Calibrate the Seahorse XF Analyzer.

-

Run the assay, which involves sequential injections of the compound, oligomycin, FCCP, and rotenone/antimycin A, while measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

-

Analyze the data to determine the effect of the compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Potential Research Application II: Neuropharmacology - A Tool for Studying Neurodegeneration

The potential for 4-(4-Methylphenoxy)benzylamine hydrochloride to induce mitochondrial dysfunction also makes it a valuable tool for studying the mechanisms of neurodegenerative diseases where mitochondrial impairment is a key pathological feature, such as Parkinson's and Alzheimer's disease. By inducing a controlled level of mitochondrial stress in neuronal cell models, researchers can investigate downstream signaling pathways and screen for neuroprotective agents.

Investigative Workflow in Neurodegeneration Models

Detailed Experimental Protocol

1. Assessment of Mitochondrial Membrane Potential (TMRE Assay)

This protocol measures the change in mitochondrial membrane potential, a key indicator of mitochondrial health.

-

Materials:

-

Neuronal cells (e.g., SH-SY5Y)

-

4-(4-Methylphenoxy)benzylamine hydrochloride

-

TMRE (Tetramethylrhodamine, Ethyl Ester) stain

-

FCCP (as a positive control for depolarization)

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Culture neuronal cells in a suitable format (e.g., multi-well plate or on coverslips).

-

Treat the cells with various concentrations of 4-(4-Methylphenoxy)benzylamine hydrochloride for a defined period. Include a vehicle control and a positive control (FCCP).

-

In the last 30 minutes of treatment, add TMRE to the culture medium at a final concentration of 50-100 nM.

-

Wash the cells with pre-warmed PBS.

-

Analyze the cells using a fluorescence microscope or a flow cytometer. A decrease in TMRE fluorescence intensity indicates mitochondrial membrane depolarization.

-

Future Directions and Synthesis of Derivatives

The true potential of 4-(4-Methylphenoxy)benzylamine hydrochloride lies in its utility as a scaffold for medicinal chemistry efforts. The primary amine provides a readily modifiable handle for the synthesis of a library of derivatives. For instance, acylation of the amine with various carboxylic acids could lead to the generation of amides with altered pharmacokinetic and pharmacodynamic properties. These derivatives could then be screened using the aforementioned assays to identify compounds with improved potency and selectivity for either cancer cells or specific neuronal pathways.

Conclusion

While 4-(4-Methylphenoxy)benzylamine hydrochloride is commercially recognized as a synthetic intermediate, its underlying chemical structure holds significant, untapped potential for fundamental and translational research. By leveraging its hypothesized role as a modulator of mitochondrial function, researchers in oncology and neuropharmacology can employ this compound as a tool to dissect disease mechanisms and as a starting point for the development of novel therapeutic agents. The experimental frameworks provided in this guide offer a robust starting point for unlocking the full research potential of this versatile molecule.

References

- Google Patents. (2013). CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene.

-

ChemBK. (2024). 4-(4-methylphenoxy)benzylamine hcl. Retrieved from [Link]

-

Vyas, S., Zaganjor, E., & Haigis, M. C. (2016). Mitochondrial Fission and Cancer. Cell, 166(4), 819. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Clinical features of seven patients poisoned with a tolfenpyrad-based insecticide in Thailand. Retrieved from [Link]

-

Regulations.gov. (n.d.). Tolfenpyrad Human Health Risk Assessment. Retrieved from [Link]

-

PubMed. (2025). The role of mitochondrial dysfunction in the cytotoxic synergistic effect of gemcitabine and arsenic on breast cancer. Retrieved from [Link]

-

World Health Organization. (n.d.). TOLFENPYRAD. Retrieved from [Link]

-

Taylor & Francis Online. (2025). Clinical features of seven patients poisoned with a tolfenpyrad-based insecticide in Thailand. Retrieved from [Link]

-

YouTube. (2019). Dr. Thomas Seyfried: Cancer as a Mitochondrial Metabolic Disease. Retrieved from [Link]

-

Frederick National Laboratory for Cancer Research. (2019). The Role of Mitochondrial Dynamics in Ras-driven Cancers. Retrieved from [Link]

-

ResearchGate. (2025). Clinical features of seven patients poisoned with a tolfenpyrad-based insecticide in Thailand. Retrieved from [Link]

-

YouTube. (2024). Cancer as a Mitochondrial Metabolic Disease: Thomas Seyfried. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1) | C14H16ClNO | CID 17749862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. youtube.com [youtube.com]

- 5. Mitochondrial Dysfunction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of mitochondrial dysfunction in the cytotoxic synergistic effect of gemcitabine and arsenic on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 4-(4-Methylphenoxy)benzylamine Hydrochloride in Organic Synthesis

This guide provides an in-depth exploration of 4-(4-methylphenoxy)benzylamine hydrochloride, a key building block in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development and agrochemical industries, this document delves into the compound's synthesis, physicochemical properties, and its versatile applications, supported by detailed experimental protocols and mechanistic insights.

Introduction: Unveiling a Key Synthetic Intermediate

4-(4-Methylphenoxy)benzylamine hydrochloride has emerged as a valuable intermediate, primarily recognized for its role in the synthesis of complex organic molecules. Its structure, featuring a diaryl ether linkage and a reactive primary amine, makes it a desirable precursor for introducing the 4-(4-methylphenoxy)benzyl moiety into a target molecule. This functional group is a key pharmacophore in various biologically active compounds, most notably in the broad-spectrum insecticide, Tolfenpyrad.[1] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in a variety of reaction conditions.[2][3] This guide will illuminate the synthetic pathways to this compound and showcase its utility as a robust building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is paramount for its effective application in synthesis. The key physicochemical and computed properties of 4-(4-methylphenoxy)benzylamine hydrochloride are summarized below.

Table 1: Physicochemical Properties of 4-(4-Methylphenoxy)benzylamine Hydrochloride

| Property | Value | Source |

| CAS Number | 262862-66-8 | , |

| Molecular Formula | C₁₄H₁₆ClNO | |

| Molecular Weight | 249.74 g/mol | , |

| Appearance | White to off-white crystalline solid | , |

| Solubility | Soluble in water (45 mg/mL), ethanol, and DMSO.[2][3][4] | , |

| Storage | 2-8°C, keep dry and cool.[2][3] | , |

| Exact Mass | 249.0920 g/mol | , |

| Topological Polar Surface Area | 35.3 Ų |

Spectroscopic Characterization:

While publicly available, detailed spectra with peak assignments are limited, the expected spectroscopic features are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the benzylic methylene protons (CH₂-NH₃⁺), a singlet for the methyl protons (CH₃), and a broad signal for the ammonium protons (NH₃⁺). The aromatic region would display characteristic splitting patterns for the para-substituted rings.

-

¹³C NMR: The carbon NMR would exhibit signals for the aromatic carbons, with quaternary carbons appearing at lower field strengths. The benzylic carbon and the methyl carbon would have characteristic chemical shifts.

-

FTIR: The infrared spectrum should display characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and the C-O-C stretching of the diaryl ether.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would show the molecular ion peak for the free base [M+H]⁺ at approximately m/z 214.12.[2]

Synthesis of 4-(4-Methylphenoxy)benzylamine Hydrochloride

The synthesis of this key intermediate is a multi-step process that begins with the formation of the diaryl ether core, followed by the introduction and modification of the benzylic functional group. The overall synthetic strategy involves two main stages: the synthesis of the precursor 4-(4-methylphenoxy)benzonitrile and its subsequent reduction to the target benzylamine, which is then converted to its hydrochloride salt.

Stage 1: Synthesis of 4-(4-Methylphenoxy)benzonitrile

The formation of the diaryl ether linkage is typically achieved via a nucleophilic aromatic substitution, specifically an Ullmann condensation or a related variant.

Protocol 1: Improved Ullmann Condensation using Sodium Hydride

This method offers high yields and avoids the need for azeotropic water removal, which is often required when using bases like potassium hydroxide.[1]

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add dimethylformamide (DMF).

-

Base Addition: Under a nitrogen atmosphere, slowly add sodium hydride (60% dispersion in mineral oil, 1.05 equivalents) to the DMF with stirring.

-

Nucleophile Addition: Prepare a solution of p-cresol (1.05 equivalents) in DMF and add it dropwise to the sodium hydride suspension, maintaining the temperature below 40°C using a water bath. Continue stirring for 30 minutes after the addition is complete.

-

Electrophile Addition: Add p-chlorobenzonitrile (1.0 equivalent) to the reaction mixture.

-

Reaction: Slowly heat the mixture to 150°C and maintain this temperature for 1 hour.

-

Work-up: Cool the reaction mixture and pour it into ice water. The product, 4-(4-methylphenoxy)benzonitrile, will precipitate.

-

Purification: Collect the solid by filtration, wash with water and petroleum ether, and then recrystallize from methanol to obtain a high-purity product.

Causality and Field Insights: The use of sodium hydride as a base is crucial for achieving a high yield (>90%) as it ensures an anhydrous reaction environment, which is favorable for the nucleophilic aromatic substitution.[1] DMF is an excellent polar aprotic solvent for this reaction as it effectively dissolves the reactants and intermediates.

Stage 2: Reduction of 4-(4-Methylphenoxy)benzonitrile and Salt Formation

The nitrile group of the intermediate is reduced to a primary amine, which is then converted to its stable hydrochloride salt.

Protocol 2: Catalytic Hydrogenation

This method utilizes a nickel catalyst for the efficient reduction of the nitrile.[3]

-

Reaction Setup: In a suitable autoclave, dissolve 4-(4-methylphenoxy)benzonitrile in ethanol.

-

Catalyst and Reagent Addition: Add a 28% aqueous ammonia solution and Raney nickel catalyst to the solution under a nitrogen stream.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas and stir the mixture at room temperature for 10 hours.

-

Isolation of Free Base: After the reaction is complete, carefully filter off the nickel catalyst. Concentrate the filtrate under reduced pressure to precipitate the free amine, 4-(4-methylphenoxy)benzylamine. Wash the resulting crystals with n-hexane and dry.

-

Salt Formation: Dissolve the isolated free amine in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid in the same solvent. The hydrochloride salt will precipitate.

-

Purification: Collect the 4-(4-methylphenoxy)benzylamine hydrochloride by filtration, wash with a cold solvent, and dry under vacuum.

Causality and Field Insights: The presence of ammonia during the catalytic hydrogenation is critical to suppress the formation of secondary and tertiary amine byproducts. Raney nickel is a cost-effective and highly active catalyst for nitrile reduction. The conversion to the hydrochloride salt not only improves stability but also facilitates purification by crystallization.

Applications as a Building Block in Organic Synthesis

The primary amine functionality of 4-(4-methylphenoxy)benzylamine makes it a versatile nucleophile for a range of chemical transformations.

Acylation Reactions: Synthesis of Amides

A prominent application of this building block is in acylation reactions to form amides. This is exemplified in the synthesis of the insecticide Tolfenpyrad.

Sources

- 1. CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene - Google Patents [patents.google.com]

- 2. 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8 | Benchchem [benchchem.com]

- 3. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

The Structure-Activity Relationship of 4-(4-Methylphenoxy)benzylamine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: Targeting Monoamine Oxidase B in Neurodegenerative Disorders

The enzyme monoamine oxidase B (MAO-B) has emerged as a significant therapeutic target in the management of neurodegenerative conditions, most notably Parkinson's disease.[1] Located on the outer mitochondrial membrane, MAO-B plays a crucial role in the degradation of key neurotransmitters, particularly dopamine.[1] In the striatum, the brain region governing motor control, MAO-B is the predominant isoform responsible for dopamine metabolism.[1] The progressive loss of dopaminergic neurons in the substantia nigra of individuals with Parkinson's disease leads to a dopamine deficit, manifesting in debilitating motor symptoms.[2][3] By inhibiting the action of MAO-B, the catabolism of dopamine is reduced, thereby increasing its availability in the synaptic cleft and alleviating the motor impairments associated with the disease.[1][4]

The benzylamine scaffold has been a fertile ground for the development of MAO inhibitors.[5] Among these, 4-(4-Methylphenoxy)benzylamine derivatives have garnered interest as a promising class of compounds for the selective inhibition of MAO-B. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of these derivatives, offering valuable insights for researchers and drug development professionals. We will delve into the synthetic pathways for these compounds, detail the experimental protocols for evaluating their biological activity, and analyze the intricate relationship between their chemical structure and their potency as MAO-B inhibitors.

Synthetic Pathways and Methodologies

The synthesis of 4-(4-methylphenoxy)benzylamine and its derivatives typically commences with the preparation of a key intermediate, 4-(4-methylphenoxy)benzonitrile. This is followed by the reduction of the nitrile group to a primary amine.

Synthesis of 4-(4-Methylphenoxy)benzonitrile

A robust method for the synthesis of 4-(4-methylphenoxy)benzonitrile involves a nucleophilic aromatic substitution reaction between p-cresol and p-chlorobenzonitrile.

Experimental Protocol:

-

Reaction Setup: In a 2000 mL four-hole flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 600 g of dimethylformamide (DMF).

-

Addition of Sodium Hydride: Under a nitrogen atmosphere, slowly add 42 g of 60% sodium hydride (1.05 moles) to the DMF with stirring.

-